N-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]-N'-(2-METHYL-5-NITROPHENYL)THIOUREA
Description
N-[2-Chloro-5-(methylsulfanyl)benzoyl]-N’-(2-methyl-5-nitrophenyl)thiourea is a complex organic compound that belongs to the class of thiourea derivatives
Properties
IUPAC Name |
2-chloro-N-[(2-methyl-5-nitrophenyl)carbamothioyl]-5-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S2/c1-9-3-4-10(20(22)23)7-14(9)18-16(24)19-15(21)12-8-11(25-2)5-6-13(12)17/h3-8H,1-2H3,(H2,18,19,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEUKRPBMOFZLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)NC(=O)C2=C(C=CC(=C2)SC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Chloro-5-(methylsulfanyl)benzoyl]-N’-(2-methyl-5-nitrophenyl)thiourea typically involves the reaction of 2-chloro-5-(methylsulfanyl)benzoic acid with 2-methyl-5-nitroaniline in the presence of a thiourea reagent. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of N-[2-Chloro-5-(methylsulfanyl)benzoyl]-N’-(2-methyl-5-nitrophenyl)thiourea can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-Chloro-5-(methylsulfanyl)benzoyl]-N’-(2-methyl-5-nitrophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiourea derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of N-[2-Chloro-5-(methylsulfanyl)benzoyl]-N’-(2-methyl-5-nitrophenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical processes. Additionally, its ability to generate reactive oxygen species can lead to oxidative stress in cells, contributing to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-Chloro-5-(methylsulfanyl)benzoyl]-N’-(2-iodophenyl)thiourea
- N-[2-Chloro-5-(methylsulfanyl)benzoyl]-N’-(4-methoxyphenyl)thiourea
- N-[5-Chloro-2-(methylsulfanyl)phenyl]acetamide
Uniqueness
N-[2-Chloro-5-(methylsulfanyl)benzoyl]-N’-(2-methyl-5-nitrophenyl)thiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and methylsulfanyl groups enhances its potential as a versatile compound in various applications, distinguishing it from other similar thiourea derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
